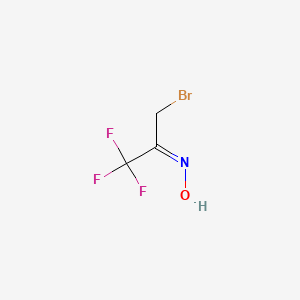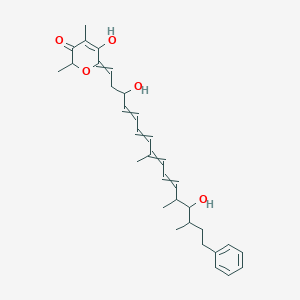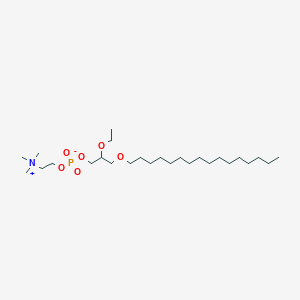
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is a phospholipid compound known for its role in various biological processes. It is a type of ether lipid, characterized by an ether bond at the sn-1 position and an ester bond at the sn-2 position. This compound is significant due to its involvement in cellular signaling and membrane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves the alkylation of glycerol derivatives. One common method includes the reaction of hexadecyl bromide with glycerol in the presence of a base to form the ether linkage at the sn-1 position. The sn-2 position is then esterified with ethyl groups using ethyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ether or ester linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions typically target the ester bond, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group at the sn-2 position with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphocholine derivatives.
Applications De Recherche Scientifique
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound plays a role in cell signaling pathways and is used to investigate membrane dynamics.
Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and as a biomarker for certain conditions.
Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on cell membranes. It binds to platelet-activating factor (PAF) receptors, which are part of the G-protein-coupled receptor family. This binding triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as inflammation and immune modulation.
Comparaison Avec Des Composés Similaires
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: This compound has an oleoyl group at the sn-2 position, making it more hydrophobic.
Uniqueness: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is unique due to its specific ethyl substitution at the sn-2 position, which influences its interaction with biological membranes and receptors differently compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H56NO6P |
|---|---|
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
(2-ethoxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3 |
Clé InChI |
LPHUUVMLQFHHQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


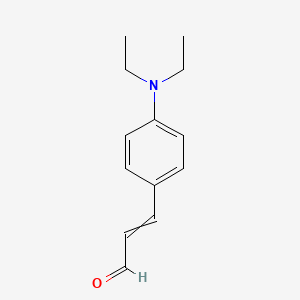
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
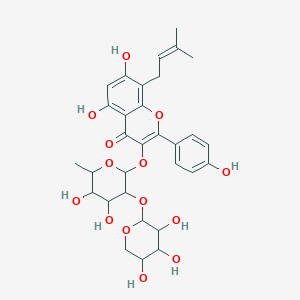
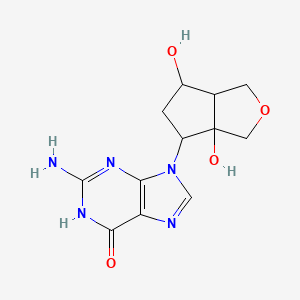
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
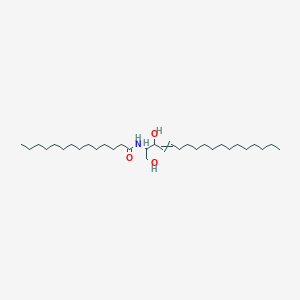
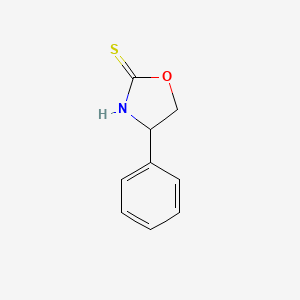
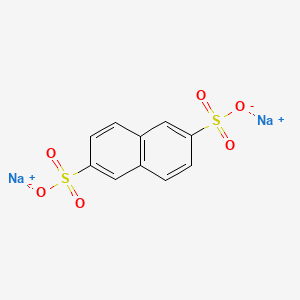
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
